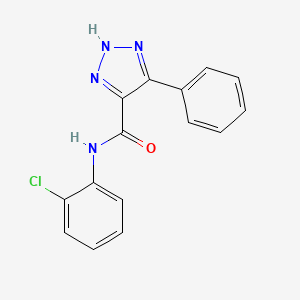![molecular formula C21H23N3O2 B6428195 2-{[1-(4-phenylbutanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile CAS No. 2034432-38-5](/img/structure/B6428195.png)
2-{[1-(4-phenylbutanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(4-phenylbutanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile (2-PBC) is a novel small molecule compound that has been the subject of research in recent years due to its potential applications in drug discovery and development. 2-PBC has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
科学研究应用
2-{[1-(4-phenylbutanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile has been studied for its potential applications in drug discovery and development. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, this compound has been studied for its potential use in the treatment of diabetes, obesity, and other metabolic disorders.
作用机制
The exact mechanism of action of 2-{[1-(4-phenylbutanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile is not yet fully understood. However, it is believed that the compound exerts its effects by modulating the activity of various enzymes and proteins involved in signal transduction pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, this compound has been found to modulate the activity of various other enzymes and proteins involved in signal transduction pathways, such as protein kinase C, phospholipase A2, and protein kinase A.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins involved in signal transduction pathways, such as cyclooxygenase-2 (COX-2), protein kinase C, phospholipase A2, and protein kinase A. In addition, this compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have neuroprotective effects, as well as anti-diabetic, anti-obesity, and anti-metabolic effects.
实验室实验的优点和局限性
The use of 2-{[1-(4-phenylbutanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is available in a variety of forms. Second, it has a wide range of biological activities, making it useful for a variety of applications. Finally, it is relatively stable and has a long shelf life. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain applications. In addition, it is not very stable in acidic conditions, which can limit its use in certain experiments.
未来方向
The potential applications of 2-{[1-(4-phenylbutanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile are vast and there are many areas in which further research is needed. These include the development of more effective and selective inhibitors of enzymes and proteins involved in signal transduction pathways, the development of new therapeutic agents for neurological disorders, and the development of new anti-inflammatory and anti-cancer agents. In addition, further research is needed to explore the potential of this compound in the treatment of metabolic disorders such as diabetes and obesity. Finally, further research is needed to explore the potential of this compound as a novel drug delivery system.
合成方法
2-{[1-(4-phenylbutanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile is synthesized by a multi-step process involving the condensation of the appropriate reactants in the presence of a catalyst. The first step involves the reaction of 4-phenylbutanoyl chloride with piperidine in the presence of anhydrous sodium carbonate. This reaction produces the desired product, this compound, in high yield. The second step involves the use of a base such as sodium hydroxide to convert the piperidine-4-carbonitrile to the desired this compound.
属性
IUPAC Name |
2-[1-(4-phenylbutanoyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c22-15-18-11-12-23-20(14-18)26-19-9-5-13-24(16-19)21(25)10-4-8-17-6-2-1-3-7-17/h1-3,6-7,11-12,14,19H,4-5,8-10,13,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSORDIZTSZHFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCCC2=CC=CC=C2)OC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B6428118.png)
![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B6428119.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methylphenyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6428124.png)
![methyl 2-[4-(pyridin-3-yloxy)piperidine-1-carbonyl]benzoate](/img/structure/B6428127.png)

![4-{[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B6428144.png)
![1-phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione](/img/structure/B6428149.png)
![2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B6428152.png)
![2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine](/img/structure/B6428163.png)
![2-({1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B6428174.png)
![2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile](/img/structure/B6428187.png)
![2-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine-4-carbonitrile](/img/structure/B6428203.png)
![3-chloro-4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyridine](/img/structure/B6428214.png)
![4-{4-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B6428225.png)